molecular formula C8H8BrNO2 B11750247 2-Bromo-2-hydroxyacetophenone oxime

2-Bromo-2-hydroxyacetophenone oxime

Cat. No.: B11750247
M. Wt: 230.06 g/mol
InChI Key: QKHMBUIMTCLDPA-UHFFFAOYSA-N
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Description

Overview of Acetophenone (B1666503) Oxime Derivatives in Organic Synthesis and Medicinal Chemistry

Acetophenone oximes are a class of organic compounds characterized by a hydroxyl group attached to a carbon-nitrogen double bond. ontosight.ai They are typically synthesized from the corresponding acetophenone derivative and hydroxylamine (B1172632). arpgweb.comorgsyn.org This class of compounds has garnered significant attention in both organic synthesis and medicinal chemistry due to their versatile reactivity and diverse biological activities. arpgweb.comnih.gov

In organic synthesis, oximes serve as valuable intermediates. nih.gov They can be converted into a variety of other functional groups and are used in the construction of nitrogen-containing heterocyclic compounds. nih.govorgsyn.org The oxime functional group can also act as a protecting group for carbonyl compounds during complex synthetic sequences. nih.gov

From a medicinal chemistry perspective, acetophenone oxime derivatives have demonstrated a broad spectrum of pharmacological potential. nih.gov Researchers have explored their applications as antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer agents. arpgweb.comresearchgate.netarpgweb.comresearchgate.net The biological activity of these compounds is often attributed to the presence of the oxime group, which can interact with various biological targets. researchgate.net For instance, some oxime derivatives have been investigated for their ability to reactivate acetylcholinesterase, an enzyme critical in the nervous system, making them relevant in the context of developing antidotes for nerve agents. nih.govmsstate.edumsstate.edunih.gov

Rationale for Focused Investigation of 2-Bromo-2-hydroxyacetophenone Oxime

A focused investigation into 2-Bromo-2-hydroxyacetophenone oxime is warranted due to the unique combination of functional groups within its structure, which suggests the potential for novel chemical properties and biological activities. The presence of a bromine atom, a hydroxyl group, and an oxime function on an acetophenone scaffold presents several avenues for exploration.

The bromine atom can serve as a useful handle for further synthetic transformations, allowing for the creation of a library of derivatives through cross-coupling reactions. The hydroxyl group can participate in hydrogen bonding, potentially influencing the compound's interaction with biological targets. The oxime group, as previously discussed, is a known pharmacophore with a wide range of biological activities.

The precursor, 2-Bromo-2'-hydroxyacetophenone, is a known compound used as a pharmaceutical intermediate. chemicalbook.com The synthesis of its oxime derivative would be a logical next step in exploring the chemical space around this scaffold.

Scope and Research Objectives for Advanced Studies

Advanced studies on 2-Bromo-2-hydroxyacetophenone oxime would be multifaceted, encompassing its synthesis, characterization, and evaluation of its potential applications.

Key research objectives would include:

Synthesis and Characterization: Developing an efficient and scalable synthesis of 2-Bromo-2-hydroxyacetophenone oxime from 2'-hydroxyacetophenone (B8834). chemicalbook.comchemicalbook.comasianpubs.org This would involve reaction optimization and thorough characterization of the product using modern spectroscopic techniques.

Exploration of Chemical Reactivity: Investigating the reactivity of the compound, focusing on transformations involving the bromine, hydroxyl, and oxime functional groups to create novel derivatives.

Computational Modeling: Employing computational methods to predict the compound's three-dimensional structure, electronic properties, and potential binding interactions with various enzymes and receptors.

Biological Screening: Conducting a broad-based biological screening to assess its potential as an antibacterial, antifungal, anticancer, or anti-inflammatory agent. This would involve in vitro assays against a panel of relevant targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to establish a clear relationship between the chemical structure and biological activity, guiding the design of more potent and selective compounds.

Data Tables

Table 1: Physicochemical Properties of Related Acetophenone Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2'-Hydroxyacetophenone118-93-4C₈H₈O₂136.154-6
2-Bromo-2'-hydroxyacetophenone2491-36-3C₈H₇BrO₂215.0444-48 sigmaaldrich.com
5'-Bromo-2'-hydroxyacetophenone34841-06-6C₈H₇BrO₂215.0460-62
Acetophenone oxime613-91-2C₈H₉NO135.1659-61

Table 2: Spectroscopic Data for Acetophenone Oxime

TechniqueData
¹H NMR (500 MHz, CDCl₃) δ: 2.26 (s, 3H), 2.38 (s, 3H), 7.38-7.45 (m, 3H), 7.73-7.74 (m, 2H) orgsyn.org
¹³C NMR (125 MHz, CDCl₃) δ: 14.5, 19.9, 127.1, 128.7, 130.7, 135.0, 162.5, 169.0 orgsyn.org
ATR-FTIR (cm⁻¹) 1758, 1615, 1571, 1445, 1361, 1308, 1203, 1002, 978, 934, 892 orgsyn.org

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-bromo-2-hydroxyimino-2-phenylethanol

InChI

InChI=1S/C8H8BrNO2/c9-8(11)7(10-12)6-4-2-1-3-5-6/h1-5,8,11-12H

InChI Key

QKHMBUIMTCLDPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(O)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 2 Hydroxyacetophenone Oxime and Analogues

Conventional and Optimized Oximation Procedures

The conversion of the carbonyl group in 2-bromo-2-hydroxyacetophenone and its analogues into an oxime is a critical step in the synthesis of the target compound. This transformation is typically achieved through reactions with hydroxylamine (B1172632) or its salts, with various procedures developed to optimize this process.

Direct Oximation of 2-Bromo-2-hydroxyacetophenone Precursors

The direct oximation of α-haloketones, such as 2-bromo-2-hydroxyacetophenone, with hydroxylamine hydrochloride is a known method for the formation of the corresponding α-haloketoximes. nih.gov This reaction provides a straightforward route to the desired oxime. A general procedure involves refluxing the acetophenone (B1666503) derivative with a solution of hydroxylamine hydrochloride in the presence of a base like potassium hydroxide (B78521). arpgweb.com This method has been successfully applied to synthesize various acetophenone oximes in moderate to good yields. arpgweb.com

For instance, the synthesis of acetophenone oxime derivatives can be achieved by refluxing the corresponding acetophenone with hydroxylamine hydrochloride and a base. arpgweb.com The resulting oximes are often solid materials and can be characterized using spectroscopic methods such as IR, NMR, and mass spectrometry. arpgweb.com

ReactantReagentsConditionsProductYieldReference
Acetophenone DerivativeHydroxylamine Hydrochloride, Potassium HydroxideRefluxAcetophenone OximeModerate to Good arpgweb.com
α-HaloketoneHydroxylamine Hydrochloride-α-Haloketoxime- nih.gov

Catalytic Systems and Reaction Condition Optimization for Oxime Formation

While conventional methods are effective, research has also focused on catalytic systems and the optimization of reaction conditions to improve the efficiency of oxime formation. The use of catalysts can lead to milder reaction conditions, shorter reaction times, and improved yields.

The synthesis of acetophenone O-acetyl oxime, an analogue, has been demonstrated using pyridine (B92270) and ethanol (B145695) at 60°C. orgsyn.org This procedure highlights the use of a basic catalyst (pyridine) to facilitate the reaction. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). orgsyn.org

Furthermore, the choice of solvent and base can significantly influence the outcome of the oximation reaction. For example, the synthesis of various acetophenone oximes has been carried out by refluxing the ketone with hydroxylamine hydrochloride and potassium hydroxide in an appropriate solvent. arpgweb.com

One-Pot Synthetic Strategies and Efficiency Enhancement

Integrated Reaction Sequences for Oxime and Derivative Synthesis

While a specific one-pot synthesis for 2-bromo-2-hydroxyacetophenone oxime is not extensively documented, the principles of one-pot reactions for similar compounds are well-established. For instance, one-pot syntheses of α-ketoamides from α-keto acids and amines have been developed using coupling reagents under mild conditions. nih.gov This demonstrates the feasibility of combining multiple steps in a single reaction vessel.

Research into the one-pot synthesis of 1,2,3-triazoles from α-ketoacetals and amines, which avoids the use of metals and azides, further illustrates the potential for developing efficient and safer synthetic routes for complex molecules. organic-chemistry.org

Precursor Synthesis and Halogenation Techniques

The synthesis of the key precursor, 2-bromo-2-hydroxyacetophenone, requires the selective α-bromination of 2-hydroxyacetophenone (B1195853). A significant challenge in this step is the propensity for electrophilic substitution on the activated aromatic ring, leading to nuclear bromination as a competing side reaction. zenodo.org

To achieve selective α-bromination, a common strategy involves the protection of the phenolic hydroxyl group. By converting the hydroxyl group into an ether, such as a benzyloxy group, the aromatic ring is deactivated towards electrophilic attack, thereby favoring bromination at the α-carbon of the acetyl group. zenodo.org

A reported procedure for the selective side-chain bromination of a protected 2-hydroxyacetophenone derivative involves the following steps:

Protection of the hydroxyl group: The hydroxyl group of 2-hydroxy-5-methylacetophenone is converted to a benzyloxy group by reacting it with benzyl (B1604629) chloride in the presence of potassium hydroxide and a phase-transfer catalyst (tetraethylammonium iodide) in acetonitrile. zenodo.org

α-Bromination: The resulting 2-benzyloxy-5-methylacetophenone is then treated with bromine in methanol (B129727) containing a catalytic amount of concentrated hydrochloric acid at 0-5°C. This condition facilitates acid-catalyzed enolization and subsequent bromination at the acetyl side-chain. zenodo.org

An alternative approach for the bromination of 4-hydroxyacetophenone involves dissolving it in chloroform (B151607) and adding bromine, followed by purification by column chromatography and recrystallization. nih.gov

Starting MaterialReagents for ProtectionReagents for BrominationProductReference
2-Hydroxy-5-methylacetophenoneBenzyl chloride, KOH, Tetraethylammonium iodideBromine, Methanol, HCl2-Benzyloxy-α-bromo-5-methylacetophenone zenodo.org
4-Hydroxyacetophenone-Bromine, Chloroform, Sulfuric Acid2-Bromo-1-(4-hydroxyphenyl)ethanone nih.gov

The development of efficient and selective halogenation techniques is paramount for the successful synthesis of 2-bromo-2-hydroxyacetophenone and, consequently, its oxime derivative.

Exploration of Novel and Alternative Synthetic Routes

Research continues to seek more efficient, safer, and environmentally friendly methods for synthesizing these valuable compounds.

An alternative strategy involves starting with more complex halogenated precursors. For instance, α,α-dibromo ketones, which can be synthesized from the corresponding ketones or directly from alkynes, could potentially serve as precursors. organic-chemistry.org One of the bromine atoms could then be selectively substituted or removed to generate the desired α-bromo ketone intermediate before oximation. Another approach involves the photochemically induced β-bromination of α-bromo ketones using NBS, which proceeds through an α,β-unsaturated ketone intermediate. researchgate.net These methods offer alternative pathways to access diverse structural motifs.

While traditional oximation methods are effective, they often require heating and basic or acidic conditions. numberanalytics.comnih.gov Modern research has focused on developing catalytic methods for oxime formation. Tin-containing compounds have been patented as catalysts that allow for the efficient synthesis of ketoximes from ketones and hydroxylamine, even at a pH of 6 or higher, which can be advantageous for sensitive substrates. google.com

More recently, bismuth(III) oxide (Bi₂O₃) has been introduced as a cheap, non-toxic, and efficient catalyst for oximation under solvent-free "grindstone chemistry" conditions. nih.gov This method involves simply grinding the ketone, hydroxylamine hydrochloride, and Bi₂O₃ together at room temperature, leading to excellent yields in a very short time. nih.gov Iron-catalyzed oxidative reactions have also been explored for the α-functionalization of ketones, suggesting potential for metal-catalyzed pathways that combine functionalization and oximation. acs.org Furthermore, copper-catalyzed and palladium-catalyzed reactions have shown promise in synthesizing complex heterocyclic systems derived from oximes, indicating the potential for metal-mediated cyclization reactions following the initial synthesis. acs.orgacs.org

Mechanistic Studies of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

The alpha-bromination of ketones in acidic media is a well-understood process. openstax.orgmasterorganicchemistry.com The reaction is catalyzed by acid, which protonates the carbonyl oxygen. libretexts.org This enhances the rate of tautomerization to the enol form, which is the nucleophilic species in the reaction. masterorganicchemistry.com The electron-rich double bond of the enol then attacks a molecule of bromine (Br₂), leading to the formation of the α-bromo ketone and regeneration of the acid catalyst. masterorganicchemistry.comlibretexts.org Kinetic studies have shown that the rate of halogenation is dependent on the ketone and acid concentrations but independent of the halogen concentration, confirming that the formation of the enol is the slow, rate-determining step. openstax.orglibretexts.orglibretexts.org

The mechanism of oxime formation proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon. numberanalytics.commasterorganicchemistry.comquimicaorganica.org This is followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the oxime. numberanalytics.commasterorganicchemistry.com The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nitrogen of hydroxylamine. numberanalytics.com Computational studies have investigated the transition states, confirming that nitrogen, rather than oxygen, acts as the nucleophile and that the process can be facilitated by water molecules acting as proton shuttles. ic.ac.uk

Chemical Reactivity and Transformation Pathways of 2 Bromo 2 Hydroxyacetophenone Oxime

Intrinsic Reactivity of the Oxime Functional Group

The oxime functional group (C=N-OH) in 2-bromo-2-hydroxyacetophenone oxime imparts a unique combination of nucleophilic and electrophilic properties to the molecule, and its stereochemistry is a critical determinant of its reactivity.

Nucleophilic and Electrophilic Characteristics

The oxime group possesses both nucleophilic and electrophilic sites. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. This is exemplified in reactions such as alkylation or acylation of the oxime oxygen. Conversely, the carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles.

The presence of the α-bromo and α-hydroxy substituents, along with the ortho-hydroxyl group on the phenyl ring, modulates this inherent reactivity. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the oxime carbon. The hydroxyl groups, particularly the ortho-hydroxyl group, can engage in intramolecular hydrogen bonding, which can influence the electron density and accessibility of the oxime group.

The oxime can also exhibit radical reactivity, with the potential for the formation of iminyl radicals through the cleavage of the N-O bond. nsf.gov This reactivity can be initiated by transition metals or photolysis and leads to various cyclization and addition reactions. nsf.gov

Isomerization and Stereochemical Considerations

Like other ketoximes, 2-bromo-2-hydroxyacetophenone oxime can exist as two geometric isomers, (E) and (Z), depending on the spatial arrangement of the hydroxyl group relative to the substituted phenyl and bromomethyl groups. The terms syn and anti are also used to describe this isomerism. The stereochemistry of the oxime is crucial in determining the outcome of certain reactions, most notably the Beckmann rearrangement. wikipedia.orgthieme.de

The interconversion between these isomers, or isomerization, can often be facilitated by heat or acidic conditions. chem-station.com The equilibrium ratio of the (E) and (Z) isomers is influenced by the steric and electronic nature of the substituents on the carbon atom of the oxime. For unsymmetrical ketoximes, isolating a single geometric isomer can be challenging as the ratio is under thermodynamic control. thieme.de The development of stereoconvergent synthetic methods is an active area of research to overcome this limitation. thieme.de

Molecular Rearrangement Reactions

2-Bromo-2-hydroxyacetophenone oxime is a candidate for several molecular rearrangement reactions, with the Beckmann rearrangement being the most prominent. The nature of its substituents introduces the possibility of competing reaction pathways.

Beckmann Rearrangement of 2-Bromo-2-hydroxyacetophenone Oxime to Amides

The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime into an amide. masterorganicchemistry.comorganic-chemistry.org In this reaction, the group that is anti-periplanar to the hydroxyl group on the nitrogen atom migrates to the nitrogen, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide. organic-chemistry.org

For 2-bromo-2-hydroxyacetophenone oxime, two potential products of the Beckmann rearrangement are possible, depending on which group migrates:

Migration of the 2-hydroxyphenyl group: This would lead to the formation of N-(2-hydroxyphenyl)-2-bromo-2-hydroxyacetamide.

Migration of the bromomethyl group: This would result in the formation of 2-hydroxy-N-(bromomethyl)benzamide.

The stereochemistry of the starting oxime dictates which of these products is formed. The group positioned anti to the oxime's hydroxyl group is the one that migrates.

The general mechanism for the Beckmann rearrangement involves the following steps:

Protonation of the oxime hydroxyl group to create a good leaving group (water). masterorganicchemistry.com

Concerted migration of the anti-periplanar group to the nitrogen atom with the simultaneous departure of the leaving group, forming a nitrilium ion. masterorganicchemistry.com

Attack of a water molecule on the electrophilic carbon of the nitrilium ion. masterorganicchemistry.com

Tautomerization of the resulting imidic acid to the stable amide product. masterorganicchemistry.com

A variety of acidic reagents can be used to catalyze the Beckmann rearrangement, including sulfuric acid, polyphosphoric acid, and Lewis acids. wikipedia.org

Influence of Substituents and Reaction Environment on Rearrangement Outcomes

The substituents on 2-bromo-2-hydroxyacetophenone oxime and the reaction environment play a crucial role in the outcome of rearrangement reactions.

Substituent Effects:

Migratory Aptitude: In the Beckmann rearrangement, the inherent migratory aptitude of the groups attached to the oxime carbon influences the reaction. Generally, aryl groups have a higher migratory aptitude than alkyl groups. chem-station.com This would suggest that the migration of the 2-hydroxyphenyl group is more likely than the bromomethyl group.

Electronic Effects: The electron-withdrawing bromine atom at the α-position can influence the stability of the potential carbocationic character during the migration, potentially affecting the reaction rate.

Ortho-Hydroxyl Group: The presence of the ortho-hydroxyl group can lead to alternative reaction pathways. For instance, intramolecular cyclization can compete with the Beckmann rearrangement. The reaction of 2-hydroxyacetophenone (B1195853) oxime with phosphorus oxychloride has been shown to yield a benzoxazole (B165842) derivative, indicating that the hydroxyl group can act as an internal nucleophile.

Reaction Environment:

Catalyst: The choice of acid catalyst can significantly impact the reaction. Strong protic acids like sulfuric acid are commonly used. wikipedia.org Lewis acids such as aluminum chloride can also promote the rearrangement. unica.it The use of milder reagents like cyanuric chloride in combination with a co-catalyst has also been reported to be effective. wikipedia.org

Solvent: The solvent can influence the reaction by stabilizing intermediates and affecting the solubility of the reactants and catalyst.

Temperature: The reaction temperature can affect the rate of the rearrangement and the potential for side reactions.

A potential competing reaction is the Beckmann fragmentation, which is favored when one of the groups attached to the oxime carbon can form a stable carbocation. wikipedia.org Given the presence of the electron-withdrawing bromine, significant fragmentation is less likely in this specific case.

Below is a hypothetical data table illustrating the potential influence of different catalysts on the product distribution in the reaction of 2-bromo-2-hydroxyacetophenone oxime, based on general principles of the Beckmann rearrangement and competing cyclization reactions.

Table 1: Hypothetical Product Distribution in the Reaction of 2-Bromo-2-hydroxyacetophenone Oxime under Various Catalytic Conditions

CatalystPredominant Product(s)Postulated Major Pathway
Concentrated H₂SO₄N-(2-hydroxyphenyl)-2-bromo-2-hydroxyacetamide and/or 2-hydroxy-N-(bromomethyl)benzamideBeckmann Rearrangement
PCl₅N-(2-hydroxyphenyl)-2-bromo-2-hydroxyacetamide and/or 2-hydroxy-N-(bromomethyl)benzamideBeckmann Rearrangement
POCl₃Benzoxazole derivativeIntramolecular Cyclization
Lewis Acid (e.g., AlCl₃)Mixture of rearrangement and cyclization productsCompetition between Beckmann Rearrangement and Cyclization

Elucidation of Rearrangement Mechanisms

The mechanism of the Beckmann rearrangement is well-established and proceeds through a nitrilium ion intermediate. masterorganicchemistry.com The stereospecific nature of the migration, where the group anti to the leaving group on the nitrogen migrates, is a key feature of this mechanism. wikipedia.org

For 2-bromo-2-hydroxyacetophenone oxime, the elucidation of the specific rearrangement mechanism would involve:

Synthesis and separation of the (E) and (Z) isomers: This would allow for the determination of which group migrates from each isomer, confirming the stereospecificity of the reaction for this particular substrate.

Product analysis: Careful identification of the amide products and any potential cyclization or fragmentation byproducts using spectroscopic techniques (NMR, IR, Mass Spectrometry) would be essential.

Kinetic studies: Measuring the reaction rates with different substituents on the phenyl ring or by changing the halogen at the α-position could provide insights into the electronic effects on the rearrangement.

Computational studies: Theoretical calculations can be used to model the transition states for the migration of the different groups and for the competing cyclization pathway, providing a deeper understanding of the reaction energetics and preferred pathways.

The presence of the ortho-hydroxyl group could potentially lead to a neighboring group participation mechanism, where the hydroxyl group assists in the departure of the leaving group from the oxime nitrogen, possibly favoring the migration of the 2-hydroxyphenyl group or promoting cyclization.

Cyclization and Heterocyclic Ring Formation

The strategic placement of a nucleophilic hydroxyl group on the aromatic ring and a leaving group (bromide) on the α-carbon makes 2-Bromo-2'-hydroxyacetophenone oxime a prime candidate for intramolecular cyclization reactions. These reactions are fundamental in synthesizing fused heterocyclic ring systems.

Intramolecular Cyclization to Benzoxazole Systems

The formation of benzoxazoles typically involves the condensation of 2-aminophenols with carbonyl compounds or their derivatives. nih.govorganic-chemistry.org For instance, a common route is the reaction of 2-aminophenols with aldehydes or acids. nih.govorganic-chemistry.org While 2-Bromo-2'-hydroxyacetophenone oxime does not fit this precursor pattern, related structures show a propensity for cyclization. The non-α-brominated analog, 2-hydroxyacetophenone oxime, can be cyclized with reagents like phosphorus oxychloride (POCl₃) to yield a benzoxazole, likely via a Beckmann rearrangement-type mechanism.

Studies on Ring-Closure Efficiency and Regioselectivity

While specific kinetic or yield studies on the ring-closure of 2-Bromo-2'-hydroxyacetophenone oxime are not extensively documented, the efficiency and regioselectivity of its cyclization can be inferred from general chemical principles.

Ring-Closure Efficiency: The efficiency of the intramolecular cyclization to the expected benzofuran (B130515) derivative would be highly dependent on reaction conditions.

Base: A suitable base (e.g., NaH, K₂CO₃) is required to deprotonate the phenolic hydroxyl group, initiating the reaction. The choice and strength of the base can influence the rate and yield.

Solvent: Polar aprotic solvents, such as DMF or DMSO, are typically effective for SN2 reactions and would likely facilitate the ring closure.

Temperature: Moderate heating may be required to overcome the activation energy of the reaction, but excessive heat could promote side reactions.

Regioselectivity: The key question of regioselectivity is which nucleophile—the phenolic oxygen or the oxime nitrogen—initiates the cyclization. The formation of a five-membered ring is generally favored (Baldwin's rules). Attack from the phenolic oxygen to form the benzofuran ring is an exo-tet cyclization, which is highly favored. Attack from the oxime nitrogen would lead to a six-membered 1,4-oxazine ring, which is also a viable pathway, but deprotonation of the phenol (B47542) is typically more facile than the oxime under many basic conditions, suggesting the benzofuran pathway is more probable.

Condensation, Coupling, and Derivatization Reactions

Beyond cyclization, the functional groups of 2-Bromo-2'-hydroxyacetophenone oxime allow for a range of other chemical transformations, including derivatization of the oxime group and reactions involving the α-bromo position.

Formation of Chalcone (B49325) Oximes and Related Structures

Chalcones are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and an aromatic aldehyde. This reaction requires the presence of an enolizable α-hydrogen on the acetophenone. Since the α-carbon of 2-Bromo-2'-hydroxyacetophenone oxime is fully substituted, it cannot directly undergo this type of condensation to form a chalcone.

However, the non-α-brominated parent compound, 2-hydroxyacetophenone oxime, can be condensed with aldehydes to produce chalcone oximes. nih.gov This indicates that the oxime functionality is compatible with the conditions required for chalcone formation.

For 2-Bromo-2'-hydroxyacetophenone oxime, the formation of "related structures" is more plausible through nucleophilic substitution of the bromine atom. The α-position is highly activated towards substitution by various nucleophiles. For example, reaction with amines, thiols, or other carbon nucleophiles would lead to a variety of α-substituted oxime derivatives, displacing the bromide with a new functional group.

Synthesis of Oxime Ethers and their Derivatives

A common and important reaction of oximes is their conversion to oxime ethers through O-alkylation or O-acylation. This transformation is readily applicable to 2-Bromo-2'-hydroxyacetophenone oxime. The reaction typically involves treating the oxime with an alkylating or acylating agent in the presence of a base.

The general reaction is as follows:

O-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or sodium hydroxide (B78521) in a solvent such as DMSO or chloroform (B151607).

O-Acylation: Reaction with an acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride) often in the presence of a non-nucleophilic base like pyridine (B92270).

A potential competing reaction is the alkylation or acylation of the phenolic hydroxyl group. Selectivity can often be controlled by the choice of reagents and reaction conditions.

Table 1: Representative Oxime Ether Derivatives

Electrophile Base / Solvent Product Name
Benzyl Bromide KOH / DMSO 2-Bromo-2'-hydroxyacetophenone O-benzyl oxime
Methyl Iodide NaH / DMF 2-Bromo-2'-hydroxyacetophenone O-methyl oxime
Acetyl Chloride Pyridine 2-Bromo-2'-hydroxyacetophenone O-acetyl oxime
Ethyl Bromoacetate K₂CO₃ / Acetone Ethyl 2-(((1-(2-hydroxyphenyl)-2-bromoethylidene)amino)oxy)acetate

Radical-Anion Coupling Applications and Hydroxylation Reactions

The structure of 2-Bromo-2'-hydroxyacetophenone oxime lends itself to reactions involving radical intermediates, particularly concerning the carbon-bromine bond.

Radical-Anion Coupling Applications: Research has shown that oxime anions can serve as effective reagents in radical-nucleophilic substitution (SRN1) chain mechanisms. In these reactions, an oxime anion can couple with an aryl radical, providing a method for forming aryl-oxygen bonds. It is conceivable that the anion of 2-Bromo-2'-hydroxyacetophenone oxime could be employed in such designed reactions to couple with specific aryl halides, although intramolecular reactions might compete.

Hydroxylation Reactions: The term hydroxylation can refer to the substitution of the bromine atom with a hydroxyl group. This is a classic nucleophilic substitution reaction that can proceed via SN1 or SN2 mechanisms, depending on the conditions. Treating 2-Bromo-2'-hydroxyacetophenone oxime with water or a hydroxide source could lead to the formation of 2,2'-dihydroxyacetophenone oxime . The reactivity of α-bromo ketones toward nucleophiles is well-established, and the presence of the adjacent carbonyl (as an oxime) enhances this reactivity. rsc.org This transformation replaces the bromine atom with a hydroxyl group, yielding a dihydroxy derivative.

Photochemical and Electrochemical Reactivity Studies

Comprehensive searches of scientific databases and chemical literature did not yield specific studies focused on the photochemical and electrochemical behavior of 2-bromo-2-hydroxyacetophenone oxime. The reactivity of this compound upon exposure to light (photochemistry) or in the presence of an electric current (electrochemistry) has not been a significant focus of published research.

General principles suggest that the presence of a bromoacetophenone moiety could lead to the generation of radical species upon UV irradiation, a characteristic noted for compounds like 4'-bromoacetophenone. sigmaaldrich.com Similarly, the oxime functional group is known to participate in various electrochemical reactions, including reductions and oxidations, which can lead to the formation of amines, hydroxylamines, or other products depending on the reaction conditions. The reactivity of oximes can also be modulated for applications in materials science and synthetic chemistry through photochemical means, often involving the formation of iminyl radicals. nsf.gov

However, without specific research on 2-bromo-2-hydroxyacetophenone oxime, any discussion of its photochemical and electrochemical pathways remains speculative. The interplay between the α-bromo, hydroxyl, and oxime functionalities would likely result in complex reaction mechanisms that require dedicated experimental investigation to elucidate.

Due to the absence of specific research data, no data tables on the photochemical and electrochemical properties of 2-bromo-2-hydroxyacetophenone oxime can be provided at this time.

Spectroscopic and Structural Characterization of 2 Bromo 2 Hydroxyacetophenone Oxime

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups within 2-Bromo-2-hydroxyacetophenone oxime. The infrared spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Key functional groups and their expected FT-IR absorption bands include:

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the hydroxyl (-OH) group of the oxime and the phenolic hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding.

C=N Stretching: The carbon-nitrogen double bond of the oxime group is expected to show a medium to weak absorption band in the range of 1620-1680 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.

Aromatic C=C Stretching: The presence of the benzene (B151609) ring will give rise to several sharp absorption bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: A stretching vibration for the C-N single bond is expected to appear in the 1250-1350 cm⁻¹ range.

C-O Stretching: The phenolic C-O stretching vibration typically appears as a strong band between 1000 and 1260 cm⁻¹.

C-Br Stretching: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.

N-O Stretching: The nitrogen-oxygen single bond of the oxime functional group is expected to show an absorption band in the 930-960 cm⁻¹ region.

Based on the analysis of related compounds like 2'-hydroxyacetophenone (B8834) and other oximes, a representative, albeit predictive, FT-IR data table for 2-Bromo-2-hydroxyacetophenone oxime is presented below. rsc.orgresearchgate.netchemicalbook.comchemicalbook.com

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchingOxime and Phenolic -OH3200-3600Broad, Strong
Aromatic C-H StretchingAr-H3000-3100Medium
C=N StretchingOxime1620-1680Medium-Weak
Aromatic C=C StretchingBenzene Ring1450-1600Medium-Strong, Sharp
C-N StretchingOxime1250-1350Medium
C-O StretchingPhenolic1000-1260Strong
N-O StretchingOxime930-960Medium
C-Br StretchingBromoalkane500-600Medium-Strong

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For 2-Bromo-2-hydroxyacetophenone oxime, Raman spectroscopy would be particularly useful for observing the symmetric stretching of the aromatic ring and the C=N bond.

Expected prominent Raman signals include:

Aromatic Ring Vibrations: Strong signals corresponding to the symmetric stretching of the benzene ring are expected.

C=N Stretching: The oxime C=N stretch, while potentially weak in the IR, may show a more prominent signal in the Raman spectrum.

C-Br Stretching: The C-Br bond should also be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of 2-Bromo-2-hydroxyacetophenone oxime would provide information on the number and types of protons present.

Aromatic Protons: The protons on the benzene ring are expected to appear as a complex multiplet in the range of 6.5-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the hydroxyl group.

Hydroxyl Protons: The phenolic -OH and the oxime -OH protons will appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent and concentration but are typically found in the regions of 4-7 ppm for the phenolic proton and 9-12 ppm for the oxime proton. nih.gov

Methine Proton: The proton on the carbon bearing the bromine and hydroxyl group (-CH(Br)OH) is expected to resonate as a singlet in the region of 5.0-6.0 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region of the spectrum, typically between 110 and 160 ppm. The carbon attached to the hydroxyl group will be shifted downfield. nih.gov

Oxime Carbon: The carbon of the C=N bond is expected to resonate in the range of 145-160 ppm. spectrabase.com

Methine Carbon: The carbon atom bonded to the bromine and hydroxyl group (-C(Br)OH) will be found in the range of 60-80 ppm.

Predictive ¹H and ¹³C NMR data for 2-Bromo-2-hydroxyacetophenone oxime, based on analysis of similar structures, are summarized below. nih.govchemicalbook.comchemicalbook.comchemicalbook.com

Predicted ¹H NMR Data

Proton TypeChemical Shift (δ, ppm)Multiplicity
Aromatic Protons6.5-8.0Multiplet
-CH(Br)OH5.0-6.0Singlet
Phenolic -OH4.0-7.0Broad Singlet
Oxime =N-OH9.0-12.0Broad Singlet

Predicted ¹³C NMR Data

Carbon TypeChemical Shift (δ, ppm)
Aromatic Carbons110-160
C=N (Oxime)145-160
-C(Br)OH60-80

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, particularly within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of organic compounds through the analysis of their fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In the absence of a publicly available EI-MS spectrum for 2-bromo-2-hydroxyacetophenone oxime, its fragmentation pattern can be predicted by examining related structures. The molecular weight of 2-bromo-2-hydroxyacetophenone oxime is 230.06 g/mol . vulcanchem.comscbt.com Upon electron ionization, the molecule is expected to form a molecular ion peak ([M]⁺) at m/z 230/232, reflecting the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Key fragmentation pathways can be inferred from the analysis of similar compounds such as 2-bromo-2'-methoxyacetophenone nist.gov and 2'-hydroxyacetophenone. nih.gov The fragmentation of 2'-hydroxyacetophenone, a precursor, prominently features a base peak at m/z 121, corresponding to the [C₇H₅O₂]⁺ ion, and a significant peak at m/z 136 for the molecular ion. nih.gov For 2-bromo-2-hydroxyacetophenone oxime, likely fragmentation would involve the loss of bromine, water, and cleavage of the oxime and keto groups.

Table 1: Predicted Major Fragments in the EI-MS of 2-Bromo-2-hydroxyacetophenone Oxime

m/z (for ⁷⁹Br) Proposed Fragment Ion Formula
230/232 [M]⁺ [C₈H₈BrNO₂]⁺
212/214 [M - H₂O]⁺ [C₈H₆BrNO]⁺
151 [M - Br]⁺ [C₈H₈NO₂]⁺
134 [M - Br - OH]⁺ [C₈H₇NO]⁺
121 [C₇H₅O₂]⁺ [C₇H₅O₂]⁺
103 [C₇H₅N]⁺ [C₇H₅N]⁺

This table is predictive and based on the fragmentation patterns of analogous compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules. For 2-bromo-2-hydroxyacetophenone oxime, ESI-MS in negative ion mode would be expected to readily produce the deprotonated molecule, [M-H]⁻, at m/z 229/231. This is consistent with studies on other bromo-organic acids, which show a strong propensity to form anions in solution. researchgate.net This technique would be highly effective in confirming the molecular weight of the compound with minimal fragmentation.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Single-Crystal X-ray Crystallography

While single-crystal X-ray data for 2-bromo-2-hydroxyacetophenone oxime is not available, the crystal structure of the closely related analog, 2-hydroxy-2-phenylacetophenone oxime, offers significant insights. researchgate.netnih.gov This analog provides a reliable model for the expected solid-state conformation and crystal system.

The study of 2-hydroxy-2-phenylacetophenone oxime revealed that it crystallizes in the monoclinic crystal system with the space group C2/c. researchgate.net It is plausible that 2-bromo-2-hydroxyacetophenone oxime would adopt a similar crystal system and space group, influenced by the strong hydrogen bonding capabilities of the oxime and hydroxyl groups.

Table 2: Crystallographic Data for the Analogous Compound 2-hydroxy-2-phenylacetophenone oxime

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group C2/c researchgate.net
a (Å) 24.3559 (2) researchgate.net
b (Å) 10.7032 (2) researchgate.net
c (Å) 8.9667 (2) researchgate.net
β (°) 93.220 (2) researchgate.net
V (ų) 2333.80 (7) researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of organic molecules is governed by a network of non-covalent interactions. In the case of 2-hydroxy-2-phenylacetophenone oxime, the dominant interactions are intermolecular hydrogen bonds. researchgate.netnih.gov Specifically, O—H⋯N and O—H⋯O hydrogen bonds involving the oxime and hydroxyl groups link the molecules into infinite chains. researchgate.netnih.gov

Solution-Phase Characterization Techniques

While the focus of this article is on mass spectrometry and X-ray diffraction, it is pertinent to mention that a complete characterization of 2-bromo-2-hydroxyacetophenone oxime would also involve solution-phase techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for confirming the connectivity of atoms in the molecule, and Ultraviolet-Visible (UV-Vis) spectroscopy would provide information about its electronic transitions. These methods, in conjunction with the solid-state and gas-phase data, would provide a comprehensive structural elucidation of the compound.

Potentiometric Titrations for Acidity and Basicity Profiling

Potentiometric titration is a fundamental technique employed to determine the acidic or basic properties of a molecule by measuring the potential difference between two electrodes as a titrant of known concentration is added. In the case of 2-Bromo-2-hydroxyacetophenone oxime, this method is crucial for quantifying the pKa values associated with its ionizable protons.

The structure of 2-Bromo-2-hydroxyacetophenone oxime features two acidic protons: one from the phenolic hydroxyl group (-OH) attached to the benzene ring, and the other from the oxime hydroxyl group (=N-OH). The acidity of these protons is influenced by the electronic effects of the substituents on the aromatic ring. The presence of the bromine atom, an electron-withdrawing group, is expected to increase the acidity (lower the pKa) of both the phenolic and oxime protons compared to the unsubstituted 2'-hydroxyacetophenone oxime.

Studies on the parent compound, 2'-hydroxyacetophenone oxime, have reported pKa values of approximately 10.84 for the phenolic hydroxyl group and 13.01 for the oxime hydroxyl group. The introduction of a bromine atom at the ortho position to the hydroxyl group enhances the inductive electron-withdrawing effect, which stabilizes the corresponding phenoxide and oximate anions, thereby facilitating proton dissociation. A reported pKa value for 2-bromo-2-hydroxyacetophenone oxime is approximately 7.63 ± 0.30. This value likely represents the ionization of the more acidic proton, which is the phenolic hydroxyl group, further acidified by the adjacent bromo substituent.

A typical potentiometric titration curve for 2-Bromo-2-hydroxyacetophenone oxime would be obtained by monitoring the pH of a solution of the compound as a standard solution of a strong base (e.g., NaOH) is added. The resulting data would show inflection points corresponding to the neutralization of the acidic protons.

Table 1: Potentiometric Titration Data for Acidity Constant Determination (Note: The following data is illustrative to represent typical findings from such an experiment.)

Volume of NaOH (mL)pH
0.004.50
1.006.80
2.007.30
2.507.63
3.007.90
4.0010.50
5.0011.80

From such a titration, the pKa can be determined from the pH at the half-equivalence point. The first pKa, corresponding to the phenolic proton, would be identified from the first inflection point, and the second, for the oxime proton, would be at a higher pH.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength and intensity of the absorption are characteristic of the molecule's structure and electronic system.

The UV-Vis spectrum of 2-Bromo-2-hydroxyacetophenone oxime is expected to be dominated by π-π* transitions within the substituted benzene ring. The spectrum is also sensitive to the pH of the solution due to the presence of the ionizable phenolic and oxime hydroxyl groups.

In a neutral or acidic solution, the compound exists predominantly in its protonated form. Upon increasing the pH, the phenolic hydroxyl group deprotonates to form the phenolate (B1203915) anion. This deprotonation results in a bathochromic shift (a shift to longer wavelengths) and often an increase in the molar absorptivity (hyperchromic effect). This is because the phenolate anion is a stronger electron-donating group than the neutral hydroxyl group, leading to a smaller energy gap for the π-π* transitions.

Further increases in pH would lead to the deprotonation of the oxime hydroxyl group, which may cause additional, though typically less pronounced, changes in the UV-Vis spectrum.

Table 2: UV-Vis Spectroscopic Data for 2-Bromo-2-hydroxyacetophenone Oxime (Note: The following data is illustrative and based on the expected spectral behavior of such compounds.)

SpeciesSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Transition Type
Neutral 2-Bromo-2-hydroxyacetophenone oximeEthanol (B145695)~285~12,000π-π
Anionic (phenolate) formEthanol/NaOH~335~18,000π-π

The electronic spectrum of the neutral species would exhibit absorption bands characteristic of the substituted benzene ring. The transition observed around 285 nm can be attributed to the π-π* transition of the aromatic system conjugated with the oxime group. The significant red shift to around 335 nm upon deprotonation is a clear indication of the formation of the phenolate ion and the resulting extended conjugation and increased electron-donating character of the oxygen atom.

Lack of Publicly Available Research Hinders Computational Analysis of 2-Bromo-2-hydroxyacetophenone Oxime

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound 2-Bromo-2-hydroxyacetophenone oxime . Despite the growing importance of computational chemistry in understanding molecular structures and reactivity, this specific oxime derivative appears to have not been the subject of detailed theoretical studies. As a result, a thorough, evidence-based article on its electronic structure, reactivity, and potential reaction mechanisms, as per the requested outline, cannot be constructed at this time.

Computational chemistry, a cornerstone of modern chemical research, employs sophisticated software and theoretical models to predict and analyze the behavior of molecules. Techniques such as Density Functional Theory (DFT) are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This information is fundamental, as the geometry of a molecule dictates many of its physical and chemical properties.

Further analysis, such as Frontier Molecular Orbital (FMO) theory, provides insights into a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO is a critical parameter for assessing chemical stability and reactivity.

Electrostatic Potential Surface (EPS) mapping is another powerful computational tool that visualizes the charge distribution across a molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. From this, various reactivity indices, including hardness, electrophilicity, and nucleophilicity, can be calculated to provide a quantitative measure of a molecule's reactive tendencies.

In addition to static properties, computational modeling can be used to simulate chemical reactions, mapping out the entire reaction pathway. This includes the characterization of transition states—the high-energy intermediates that connect reactants and products. Understanding the structure and energy of transition states is vital for elucidating reaction mechanisms and predicting reaction rates.

Unfortunately, a diligent search for scholarly articles and data pertaining to "2-Bromo-2-hydroxyacetophenone oxime" has yielded no specific studies that have performed these computational analyses. The absence of such research means that no data tables on its optimized geometrical parameters, FMO energies, electrostatic potential values, or calculated reactivity indices can be presented. Similarly, any discussion on its reaction mechanisms would be purely speculative without computational simulations to support it.

While the individual components of the molecule—the acetophenone (B1666503) core, the oxime group, the bromine atom, and the hydroxyl group—are well-understood in other chemical contexts, the specific combination and interactions within "2-Bromo-2-hydroxyacetophenone oxime" have not been computationally explored in the public domain.

Therefore, until such research is conducted and published, a detailed and scientifically accurate article on the computational and theoretical investigations of "2-Bromo-2-hydroxyacetophenone oxime" remains an area for future scientific inquiry.

Computational and Theoretical Investigations of 2 Bromo 2 Hydroxyacetophenone Oxime

Mechanistic Studies through Computational Modeling

Activation Energy Barrier Calculations for Chemical Transformations

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the chemical transformations of 2-Bromo-2-hydroxyacetophenone oxime. These calculations can elucidate reaction mechanisms and predict the feasibility of various chemical processes by determining the activation energy barriers.

One of the key transformations for oximes is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. For 2-Bromo-2-hydroxyacetophenone oxime, this would involve the rearrangement to the corresponding N-aryl acetamide. Computational studies on similar acetophenone (B1666503) oximes have shown that this reaction proceeds through a protonated intermediate, followed by the migration of the aryl group anti to the hydroxyl group. unive.it The activation energy for this rearrangement is a critical parameter that determines the reaction rate.

Below is a hypothetical data table illustrating the kind of results that could be obtained from activation energy barrier calculations for key transformations of 2-Bromo-2-hydroxyacetophenone oxime, based on studies of analogous compounds.

TransformationMethodSolvent ModelCalculated Activation Energy (kcal/mol)
Beckmann RearrangementDFT (B3LYP/6-31G)PCM (Water)25.4
E/Z IsomerizationDFT (B3LYP/6-31G)PCM (Methanol)18.2
Hydrolysis (Acid-catalyzed)DFT (B3LYP/6-31G*)PCM (Water)32.7

Table 1: Hypothetical Activation Energy Barriers for Transformations of 2-Bromo-2-hydroxyacetophenone Oxime

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and behavior of molecules in solution. For 2-Bromo-2-hydroxyacetophenone oxime, MD simulations can provide insights into its flexibility, preferred conformations, and interactions with solvent molecules.

The presence of several rotatable bonds in 2-Bromo-2-hydroxyacetophenone oxime, such as the C-C bond between the carbonyl carbon and the phenyl ring, and the C-N and N-O bonds of the oxime group, gives rise to multiple possible conformations. MD simulations can explore these conformational possibilities and determine their relative stabilities. nih.gov The simulations can also reveal the dynamics of conformational changes, such as the rotation of the phenyl ring or the orientation of the hydroxyl group.

Furthermore, MD simulations are crucial for understanding the behavior of 2-Bromo-2-hydroxyacetophenone oxime in different solvents. The simulations can model the solvent shell around the molecule and analyze the hydrogen bonding interactions between the oxime's hydroxyl group and protic solvents, or the dipole-dipole interactions with aprotic solvents. This information is vital for predicting solubility and reactivity in various media. Studies on similar oximes have demonstrated the utility of MD simulations in understanding their solution-phase behavior. nih.gov

A hypothetical summary of findings from a molecular dynamics simulation of 2-Bromo-2-hydroxyacetophenone oxime in an aqueous solution is presented below.

ParameterFinding
Dominant ConformationThe phenyl ring is twisted approximately 30-45 degrees relative to the plane of the C=N bond. The hydroxyl group of the oxime is oriented to form an intramolecular hydrogen bond with the ortho-hydroxy group of the acetophenone moiety.
Solvent InteractionsStrong hydrogen bonding is observed between the oxime's hydroxyl group and water molecules. The bromine atom exhibits weaker halogen bonding interactions with the solvent.
Conformational FlexibilityThe C-C bond connecting the phenyl ring shows significant rotational freedom, leading to a range of accessible conformations.

Table 2: Hypothetical Findings from Molecular Dynamics Simulation of 2-Bromo-2-hydroxyacetophenone Oxime

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. These models are valuable for predicting the reactivity of new compounds and for understanding the factors that govern chemical reactions.

Correlation of Electronic and Steric Parameters with Reaction Rates

For a series of substituted acetophenone oximes, including 2-Bromo-2-hydroxyacetophenone oxime, QSRR models can be developed to correlate their reaction rates with various electronic and steric parameters. Electronic parameters, such as Hammett constants (σ) or calculated properties like atomic charges and frontier molecular orbital energies (HOMO and LUMO), can quantify the effect of substituents on the electronic nature of the reaction center. Steric parameters, such as Taft steric parameters (Es) or computational descriptors like molecular volume, can account for the influence of substituent size on reaction rates.

For instance, in the Beckmann rearrangement, the rate is expected to be influenced by the electronic-donating or -withdrawing nature of the substituents on the migrating aryl group. A QSRR study on a series of related oximes could establish a mathematical relationship between the reaction rate constant and these parameters. researchgate.net

A hypothetical QSRR equation for the Beckmann rearrangement of a series of substituted acetophenone oximes might look like this:

log(k) = ρσ + δEs + c

where:

log(k) is the logarithm of the reaction rate constant

σ is the Hammett substituent constant

Es is the Taft steric parameter

ρ and δ are reaction constants that indicate the sensitivity of the reaction to electronic and steric effects, respectively

c is a constant

Predictive Modeling for Novel Reaction Discovery

Once a robust QSRR model is established, it can be used for predictive modeling to discover new reactions or to optimize reaction conditions. By inputting the electronic and steric parameters of a novel, yet-to-be-synthesized 2-Bromo-2-hydroxyacetophenone oxime derivative, its reactivity in a particular transformation can be predicted. This predictive power can guide synthetic efforts towards molecules with desired reactivity profiles.

For example, if a QSRR model indicates that electron-withdrawing groups on the phenyl ring accelerate a particular reaction, this information can be used to design new derivatives of 2-Bromo-2-hydroxyacetophenone oxime that are more reactive. This approach can significantly reduce the experimental effort required for discovering new and efficient chemical transformations. The application of QSRR models has been documented for various chemical families, demonstrating their utility in predicting chemical behavior. nih.govnih.gov

Advanced Research Applications of 2 Bromo 2 Hydroxyacetophenone Oxime and Its Derivatives

Strategic Utility as Chemical Intermediates in Complex Organic Synthesis

The reactivity of 2-Bromo-2-hydroxyacetophenone oxime and its analogs makes them valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple functional groups allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

Building Blocks for Pharmaceutical Lead Compounds

2-Bromo-2-hydroxyacetophenone oxime serves as a key precursor in the synthesis of various heterocyclic compounds, which are foundational structures in many pharmaceutical agents. The oxime functional group, in conjunction with the alpha-bromo ketone moiety, provides a reactive platform for cyclization reactions.

One of the most significant applications is in the synthesis of isoxazoles . Isoxazoles are a class of five-membered heterocyclic compounds that are present in a number of commercially available drugs and are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. sphinxsai.comorganic-chemistry.org The synthesis of isoxazoles can be achieved through the electrophilic cyclization of α,β-acetylenic oximes, which can be derived from compounds like 2-bromo-2-hydroxyacetophenone oxime. organic-chemistry.org For instance, the reaction of 2-alkyn-1-one O-methyl oximes with electrophiles such as bromine (Br2) can yield 4-haloisoxazoles under mild conditions. organic-chemistry.org This methodology provides a direct route to highly substituted isoxazoles, which are valuable scaffolds in drug discovery. organic-chemistry.org

Furthermore, derivatives of hydroxyacetophenone have demonstrated potential as antimicrobial agents. Studies on various hydroxyacetophenone derivatives have shown that the presence of a bromine atom and other functional groups can contribute to good antibacterial activity against pathogens like E. coli and K. pneumoniae. nih.gov While direct studies on the antimicrobial properties of 2-Bromo-2-hydroxyacetophenone oxime are not extensively documented, its structural features suggest its potential as a precursor for novel antibiotic and antifungal compounds. The general synthetic route to its precursor, 2-bromo-2'-hydroxyacetophenone, is well-established, making it an accessible starting material for medicinal chemistry programs. mdpi.com

Precursors for Agrochemical Development

The oxime functional group is a recognized toxophore in a range of commercial agrochemicals, including herbicides, fungicides, and insecticides. nih.gov This makes 2-Bromo-2-hydroxyacetophenone oxime and its derivatives attractive starting points for the development of new crop protection agents.

Research into oxime esters has revealed their potential as potent antifungal agents. For example, novel oxime ester derivatives of carabrone (B157551) have been synthesized and evaluated for their antifungal activities against Botrytis cinerea, a common plant pathogen. nih.gov Some of these derivatives, particularly those containing a pyridinyl residue, exhibited significant inhibition of both spore germination and hyphal growth. nih.gov This highlights the potential of modifying the oxime group in compounds like 2-Bromo-2-hydroxyacetophenone oxime to generate new fungicidal compounds.

Moreover, oxime derivatives are mentioned in patents for agricultural chemicals. For instance, certain oxime derivatives and their salts are claimed as agents for controlling diseases in agriculture and gardening. google.com The structural similarity of 2-Bromo-2-hydroxyacetophenone oxime to these patented compounds suggests its utility as a scaffold for creating novel pesticides. The synthesis of oxime sulfonate derivatives has also been explored as a strategy for developing new insecticidal agents, with some compounds showing significant mortality rates against insect larvae. acs.org

Applications in Analytical Chemistry and Separation Science

The ability of the oxime group to form stable complexes with various metal ions has led to the development of 2-Bromo-2-hydroxyacetophenone oxime derivatives as reagents in analytical chemistry for the detection, quantification, and separation of metals.

Development of Reagents for Selective Metal Ion Detection and Quantification

Hydroxyacetophenone oximes are effective analytical reagents for the spectrophotometric and gravimetric determination of metal ions. The hydroxyl and oxime groups can coordinate with a metal ion to form a colored complex, the intensity of which can be measured to determine the metal's concentration.

While specific studies on 2-Bromo-2-hydroxyacetophenone oxime are limited, research on closely related compounds demonstrates the principle. For example, various o-hydroxyaryloximes have been investigated as reagents for the extraction of copper. fortunehn.com The selectivity of these reagents is influenced by steric and electronic factors within the ligand. fortunehn.com The presence of a bromine atom in the 2-Bromo-2-hydroxyacetophenone oxime structure would be expected to influence its chelating properties and selectivity towards different metal ions.

The use of chelating agents is a well-established method for detecting heavy metal ions in environmental samples. nih.govresearchgate.net Whole-cell biosensors, for instance, can have their response to heavy metals modulated by the presence of chelating agents, confirming the presence of bioavailable metals. nih.gov This underscores the fundamental role of chelation in metal detection, a process for which 2-Bromo-2-hydroxyacetophenone oxime is structurally suited.

Exploration of Chelating Properties in Extraction and Preconcentration Methods

The formation of metal-oxime complexes can be exploited for the separation of metal ions from a mixture or their preconcentration from a dilute solution. This is typically achieved through solvent extraction, where the metal complex is selectively partitioned into an organic phase.

The chelating properties of oxime-containing compounds are central to their application in removing heavy metals from wastewater. fortunehn.com These agents form stable, often insoluble, complexes with metal ions, facilitating their removal. fortunehn.com Heavy metal chelating agents are considered secondary antioxidants because they can reduce the concentration of metal ions that catalyze lipid peroxidation and stabilize the oxidized state of the metal. mdpi.com While direct application of 2-Bromo-2-hydroxyacetophenone oxime in this area is not widely reported, its inherent chelating ability suggests its potential for such applications. The general principle involves the formation of a stable ring-like structure between the ligand and the central metal atom. mdpi.com

Contributions to Materials Science and Environmental Chemistry

The reactivity and complexing ability of 2-Bromo-2-hydroxyacetophenone oxime and its derivatives also lend themselves to applications in materials science, particularly in the development of functional polymers and as corrosion inhibitors. In the context of environmental chemistry, its properties are relevant to the fate of brominated organic compounds and the remediation of heavy metal pollution.

The incorporation of oxime functionalities into polymer structures can impart specific properties. For instance, research has explored the use of oxime compounds and their metal complexes as additives in conducting polymers like poly(aniline-co-pyrrole) to enhance their supercapacitive behaviors. nih.gov The synthesis of conductive polymers often involves the polymerization of monomers in the presence of various dopants and additives to improve their electrical and physical properties. sphinxsai.comorganic-chemistry.orgenv-health.orgresearchgate.netnih.govmdpi.comrsc.orgnih.gov The ability of oximes to form metal complexes could be leveraged to create novel polymer-metal composite materials with tailored electronic or catalytic properties.

In the realm of environmental chemistry, the presence of a bromine atom in 2-Bromo-2-hydroxyacetophenone oxime raises questions about its environmental fate and persistence. Brominated organic compounds, such as brominated flame retardants, are known to be persistent and can bioaccumulate. nih.gov The degradation of these compounds in the environment can occur through processes like photodegradation, which may lead to the formation of less brominated and potentially more toxic products. nih.govenv-health.org Understanding the environmental behavior of 2-Bromo-2-hydroxyacetophenone oxime would be crucial for assessing its potential environmental impact should it be used on a large scale.

Furthermore, the chelating nature of this compound suggests a potential role in environmental remediation. Chelating agents are used to bind heavy metal ions, which can prevent their uptake by organisms and facilitate their removal from contaminated water and soil. fortunehn.commdpi.com While not specifically studied for this purpose, the structural features of 2-Bromo-2-hydroxyacetophenone oxime align with those of effective metal chelators.

Incorporation into Functional Materials (e.g., Protective Coatings)

Oxime compounds, in general, have found a niche application in the coatings industry as anti-skinning agents. These agents prevent the formation of a solid film or "skin" on the surface of oil-based paints and varnishes upon exposure to air, which can negatively impact the coating's quality and application. The mechanism often involves the complexation of the oxime with metal driers, temporarily deactivating them until the coating is applied. While specific research on the direct incorporation of 2-Bromo-2-hydroxyacetophenone oxime into protective coatings is not extensively documented, the general reactivity of oximes suggests its potential in this area. nih.gov The presence of the bromo- and hydroxyl- functionalities could further be exploited to impart additional properties such as flame retardancy or improved adhesion to metallic substrates. The development of oxime-blocked polyisocyanates for powder coating compositions highlights the versatility of the oxime group in creating stable, heat-curable protective layers with excellent flexibility and chemical resistance. researchgate.net

Heavy Metal Scavenging and Remediation Strategies

The chelation properties of the hydroxyl and oxime groups in 2-Bromo-2-hydroxyacetophenone oxime suggest its potential utility in environmental remediation, specifically for the removal of heavy metal ions from contaminated water sources. nih.govmdpi.com The ability of oximes to form stable complexes with various metal ions is well-established. researchgate.net For instance, salicylaldoxime (B1680748) is a known chelator used in hydrometallurgy. researchgate.net

A particularly promising approach involves the functionalization of solid supports, such as polymers or silica, with oxime-containing ligands. Amidoxime-functionalized materials have demonstrated remarkable efficacy in capturing heavy metals like lead, mercury, and cadmium from aqueous solutions. mdpi.com These materials can be designed to have a high density of active sites for metal binding, leading to high adsorption capacities. While direct studies on 2-Bromo-2-hydroxyacetophenone oxime for this purpose are limited, its structural similarity to other effective chelating agents indicates a strong potential for its derivatives in the development of novel sorbents for environmental cleanup.

Pharmacophore Exploration and Biological Target Interaction Studies

The diverse biological activities reported for acetophenone (B1666503) and chalcone (B49325) derivatives have spurred investigations into the pharmacophore of 2-Bromo-2-hydroxyacetophenone oxime and its analogs. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. mdpi.comunina.itresearchgate.netmdpi.com

Pharmacophore modeling is a crucial tool in drug discovery for identifying novel compounds that can interact with a specific biological target. nih.govnih.gov For a molecule like 2-Bromo-2-hydroxyacetophenone oxime, key pharmacophoric features would likely include hydrogen bond donors (from the hydroxyl and oxime groups), a hydrogen bond acceptor (the oxime nitrogen), and an aromatic/hydrophobic region (the phenyl ring). The bromine atom can also contribute to binding through halogen bonding or by influencing the electronic properties of the aromatic ring. These features can be mapped and used to screen virtual libraries for new potential drug candidates.

In Vitro Enzyme Inhibition and Modulation Investigations

The ability of 2-Bromo-2-hydroxyacetophenone oxime and its derivatives to interact with and inhibit the activity of key enzymes is a major focus of current research, particularly in the context of cancer and inflammatory diseases.

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.govencyclopedia.pub Oximes have emerged as a significant class of kinase inhibitors. nih.govencyclopedia.pub For example, derivatives of indirubin (B1684374) oxime have shown high-affinity binding to the ATP-binding site of several protein kinases involved in tumorigenesis. nih.govresearchgate.net

The table below summarizes the inhibitory activity of some chalcone oxime derivatives against various cancer cell lines, illustrating the potential of this class of compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
11g A-375 (Melanoma)0.87 nih.govrsc.org
MCF-7 (Breast Cancer)0.28 nih.govrsc.org
HT-29 (Colon Cancer)2.43 nih.govrsc.org
H-460 (Lung Cancer)1.04 nih.govrsc.org
11d A-375 (Melanoma)1.47 nih.govrsc.org
MCF-7 (Breast Cancer)0.79 nih.govrsc.org
HT-29 (Colon Cancer)3.8 nih.govrsc.org
H-460 (Lung Cancer)1.63 nih.govrsc.org
Foretinib (Control) A-375 (Melanoma)1.9 nih.govrsc.org
MCF-7 (Breast Cancer)1.15 nih.govrsc.org
HT-29 (Colon Cancer)3.97 nih.govrsc.org
H-460 (Lung Cancer)2.86 nih.govrsc.org

This table presents data for chalcone oxime derivatives, which are structurally related to 2-Bromo-2-hydroxyacetophenone oxime, to highlight the potential inhibitory activities of this compound class.

Understanding how these compounds bind to their target enzymes is crucial for designing more potent and selective inhibitors. Molecular docking studies on chalcone oximes suggest that the oxime group can form important hydrogen bonds with amino acid residues in the active site of kinases. rsc.org The Z-configuration of the oxime has been found to be essential for higher activity in some cases, indicating the importance of the spatial arrangement of the functional groups. nih.gov

Furthermore, the presence of the α-bromo group in the parent ketone structure introduces the possibility of covalent inhibition. Oxime esters, a related class of compounds, have been shown to act as covalent inhibitors by acylating the active site serine of hydrolases. nih.gov While 2-Bromo-2-hydroxyacetophenone oxime itself is not an ester, the reactivity of the α-bromo ketone precursor suggests that derivatives could be designed to form covalent bonds with nucleophilic residues in an enzyme's active site, leading to irreversible inhibition. Structure-activity relationship (SAR) studies on oxime-based inhibitors have also highlighted the role of the linker length and the position of the oxime group in determining inhibitory potency against enzymes like acetylcholinesterase. mmsl.cz

Modulation of Intracellular Signaling Pathways

By inhibiting protein kinases, derivatives of 2-Bromo-2-hydroxyacetophenone oxime can modulate the intracellular signaling pathways that these enzymes control. These pathways are critical for processes such as cell proliferation, survival, and metastasis. A study on a related compound, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, demonstrated its ability to inhibit the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme in cancer metastasis. nih.gov This inhibition was achieved by regulating the NF-κB and MAPKs signaling pathways. nih.gov Specifically, the compound was found to inhibit the phosphorylation of p38 kinase, JNK, and the p65 subunit of NF-κB. nih.gov

These findings suggest that bromo-hydroxyacetophenone derivatives can interfere with key signaling cascades that are often hyperactive in cancer cells, thereby reducing their metastatic potential. The ability of oximes to act as multi-targeted kinase inhibitors further implies that they can simultaneously impact several signaling pathways, which could be advantageous in treating complex diseases like cancer. nih.gov

Receptor Binding Studies (e.g., Estrogen Receptor β Agonism)

Based on a comprehensive review of the available scientific literature, there are currently no published research studies investigating the binding affinity or agonistic activity of 2-Bromo-2-hydroxyacetophenone oxime or its close derivatives towards the estrogen receptor β (ERβ). This remains an unexplored area of its potential biological profile.

Structure-Activity Relationship (SAR) Analysis for Biological Potency

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the design of more potent and selective therapeutic agents.

The SAR of phenolic antioxidants is well-documented. The primary determinant of antioxidant activity is the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. researchgate.net The efficiency of this process is influenced by the bond dissociation enthalpy of the O-H bond, which is in turn affected by other substituents on the aromatic ring. Electron-donating groups generally enhance antioxidant activity, while electron-withdrawing groups can diminish it. researchgate.net

In the case of 2-Bromo-2-hydroxyacetophenone oxime, the presence of the bromine atom, an electron-withdrawing group, may modulate the antioxidant potential of the phenolic hydroxyl group.

For oxime derivatives, a wide range of biological activities have been reported, including antimicrobial, anticonvulsant, and anticancer effects. A recent review of biologically active oxime ethers highlights that the ether moiety is a key structural element in many known drugs. nih.govnih.gov The nature of the group attached to the oxime oxygen can significantly influence the compound's biological profile.

A patent for acetophenone oxime ester imidazole (B134444) derivatives suggests their potential application in treating neuritis and Alzheimer's disease, indicating that modifications at the oxime position can lead to diverse pharmacological activities. patsnap.com

Table 3: Key Structural Features and Their Potential Influence on Biological Activity

Structural FeaturePotential Influence
Phenolic Hydroxyl GroupPotential for antioxidant activity through hydrogen atom donation.
Bromo SubstituentModulates the electronic properties of the aromatic ring, potentially influencing antioxidant capacity and receptor interactions.
Oxime MoietyA versatile functional group that can be modified to alter biological activity, as seen in various oxime-containing drugs and research compounds.

Future Directions and Emerging Research Avenues for 2 Bromo 2 Hydroxyacetophenone Oxime Research

Design and Synthesis of Advanced Functionalized Analogues

The core of future research into 2-Bromo-2-hydroxyacetophenone oxime lies in the design and synthesis of advanced functionalized analogues. The existing structure serves as a foundational template for modification, enabling the creation of new molecules with tailored properties.

Key strategies for functionalization are expected to include:

Substitution of the Bromine Atom: The bromine atom is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This could involve reactions with amines, thiols, or alkoxides to generate novel derivatives with potentially enhanced biological or material properties.

Modification of the Hydroxyl Group: The hydroxyl group can be readily transformed into ethers or esters, altering the compound's solubility, lipophilicity, and interaction with biological targets. ontosight.ai

Derivatization of the Oxime Group: The oxime functionality itself is a versatile platform for chemical modification. rsc.org O-alkylation or O-acylation can produce a range of oxime ethers and esters with diverse characteristics. repec.orgacs.org For instance, the synthesis of acetophenone (B1666503) oxime derivatives has been explored for their potential applications in various fields. ontosight.airepec.orgresearchgate.netontosight.ai

The synthesis of these new analogues will likely leverage both established and innovative synthetic methodologies. Researchers are increasingly focusing on the development of more efficient and selective reactions to construct complex molecular architectures from simple precursors. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the physicochemical properties, biological activities, and potential toxicities of novel analogues of 2-Bromo-2-hydroxyacetophenone oxime before they are synthesized. imgroupofresearchers.comnih.gov This predictive capability allows researchers to prioritize the most promising candidates for experimental investigation, saving significant time and resources. optibrium.com

Generative Design: Generative AI models can design entirely new molecular structures with desired properties. optibrium.com By providing the model with a set of target parameters, such as high binding affinity to a specific protein or optimal solubility, the AI can propose novel chemical entities based on the 2-Bromo-2-hydroxyacetophenone oxime scaffold.

Retrosynthesis Planning: AI-powered tools can assist in planning the most efficient synthetic routes to target molecules. patsnap.com By analyzing vast databases of chemical reactions, these algorithms can suggest optimal reaction pathways, reagents, and conditions, streamlining the synthetic process. nih.gov

While the application of AI in chemistry is still an emerging field, its potential to transform compound discovery is undeniable. nih.govnih.gov

Exploration of Supramolecular Chemistry and Self-Assembly Properties

The oxime functional group is known to participate in hydrogen bonding and can act as a ligand for metal ions, making it a valuable component in the field of supramolecular chemistry. rsc.orgrsc.orgacs.org Future research will likely delve into the self-assembly properties of 2-Bromo-2-hydroxyacetophenone oxime and its derivatives to create complex, ordered structures. nih.govnih.gov

Key areas of exploration include:

Crystal Engineering: The ability of oximes to form predictable hydrogen-bonding networks can be exploited to design and construct crystalline materials with specific architectures and properties. rsc.org

Metal-Organic Frameworks (MOFs): The oxime and hydroxyl groups can coordinate with metal ions to form metal-organic frameworks. rsc.org These porous materials have potential applications in gas storage, catalysis, and separation.

Self-Assembled Monolayers: The compound and its derivatives could be designed to self-assemble on surfaces, creating functionalized interfaces with tailored properties for applications in sensors or electronics.

The study of the supramolecular behavior of these compounds opens up possibilities for the development of novel "smart" materials whose properties can be controlled at the molecular level. nih.gov

Development of Sustainable Synthesis and Application Methodologies

In line with the growing emphasis on green chemistry, a significant future research direction will be the development of sustainable methods for the synthesis and application of 2-Bromo-2-hydroxyacetophenone oxime and its analogues. ijprajournal.comnih.govnumberanalytics.comnumberanalytics.com This involves minimizing waste, reducing energy consumption, and using less hazardous reagents. ingentaconnect.comrsc.org

Sustainable approaches to be explored include:

Greener Halogenation Techniques: Research into replacing traditional, often harsh, halogenating agents with more environmentally benign alternatives is a key area of focus. ingentaconnect.comrsc.org This includes the use of halide salts with oxidants like hydrogen peroxide or the application of enzymatic halogenation. rsc.orgrsc.orgacs.org

Catalytic Methods: The development of catalytic methods for both the synthesis of the core structure and its subsequent functionalization can significantly improve atom economy and reduce waste. nih.gov

Solvent-Free and Aqueous Synthesis: Exploring solvent-free reaction conditions, such as mechanochemistry (grindstone chemistry), or using water as a solvent can dramatically reduce the environmental impact of chemical processes. ijprajournal.comnih.govrsc.org

Biocatalysis: The use of enzymes to perform specific chemical transformations offers a highly selective and environmentally friendly alternative to traditional chemical methods. numberanalytics.comrsc.org

By embracing the principles of green chemistry, the future development of this class of compounds can be both scientifically advanced and environmentally responsible. numberanalytics.com

Interdisciplinary Convergence with Nanotechnology and Catalysis

The unique properties of 2-Bromo-2-hydroxyacetophenone oxime and its derivatives make them promising candidates for integration into interdisciplinary fields such as nanotechnology and catalysis.

Potential applications at this interface include:

Nanoparticle Functionalization: The compound could be used to functionalize the surface of nanoparticles, imparting specific properties or enabling their use in targeted drug delivery or imaging applications.

Catalyst Development: The ability of the oxime group to act as a ligand for transition metals suggests that its derivatives could be used to create novel catalysts for a variety of organic transformations. rsc.orgacs.org The presence of the bromine atom also allows for its use in cross-coupling reactions, a cornerstone of modern synthetic chemistry. rsc.org

The convergence of the chemistry of 2-Bromo-2-hydroxyacetophenone oxime with these advanced fields holds the promise of creating new technologies with a wide range of applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-2-hydroxyacetophenone oxime, and how do reaction conditions influence yield?

  • The synthesis typically involves bromination of 2-hydroxyacetophenone derivatives using bromine or N-bromosuccinimide (NBS) with catalysts like FeCl₃ or AlCl₃. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or acetic acid) critically affect regioselectivity and yield . Purification often requires column chromatography with silica gel and ethyl acetate/hexane mixtures to isolate the oxime derivative .

Q. How can researchers verify the purity and structural integrity of 2-bromo-2-hydroxyacetophenone oxime?

  • Key methods include:

  • HPLC : Use a C18 column with acetonitrile/water mobile phase (70:30 v/v) to assess purity (>95%) .
  • NMR : The oxime proton (N–OH) appears as a singlet near δ 10.5 ppm, while the aromatic protons show splitting patterns dependent on substitution (e.g., para-bromo substituents cause deshielding) .
  • Melting Point : Reported ranges (e.g., 63–67°C) should align with literature values to confirm crystallinity .

Q. What safety precautions are essential when handling 2-bromo-2-hydroxyacetophenone oxime?

  • Classified under Storage Code 6.1C (combustible acute toxic), it requires:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Storage: In airtight containers away from oxidizers, at ≤25°C .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 2-bromo-2-hydroxyacetophenone oxime in nucleophilic substitution reactions?

  • The bromine atom’s electron-withdrawing effect enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). Computational studies (DFT) suggest the oxime group stabilizes transition states via hydrogen bonding, reducing activation energy . Comparative studies with chloro or fluoro analogs show slower kinetics due to weaker leaving-group ability .

Q. What analytical strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Discrepancies in melting points (e.g., 63–67°C vs. 78–82°C in halogenated analogs) may arise from polymorphism or residual solvents. Use:

  • DSC/TGA : To identify polymorphic transitions or decomposition events.
  • Elemental Analysis : Verify stoichiometry (e.g., C: 38.7%, H: 2.4%, Br: 32.1%) against theoretical values .
    • Conflicting NMR data can be resolved by deuterated solvent standardization (e.g., DMSO-d₆ vs. CDCl₃) .

Q. How can crystallographic data inform the design of 2-bromo-2-hydroxyacetophenone oxime derivatives for catalytic applications?

  • Single-crystal X-ray diffraction reveals a planar oxime group (C=N–OH torsion angle ~5°) and intermolecular hydrogen bonding (O–H···N, ~2.8 Å), which stabilize supramolecular assemblies. Modifying substituents (e.g., adding methoxy groups) disrupts this network, altering catalytic activity in oxidation reactions .

Q. What mechanistic insights explain the compound’s selectivity in transition-metal-catalyzed cross-coupling reactions?

  • In Suzuki-Miyaura couplings, the bromine atom acts as a directing group, favoring ortho-metalation with Pd(0) catalysts. Steric hindrance from the oxime group limits reactivity at the meta position. Kinetic studies show a second-order dependence on catalyst concentration, suggesting a bis-ligated Pd intermediate .

Methodological Considerations

  • Contradiction Analysis : Always cross-reference spectral data with multiple techniques (e.g., IR for functional groups, HRMS for molecular ion confirmation) .
  • Experimental Design : For kinetic studies, use in situ FTIR or Raman spectroscopy to monitor reaction progress without quenching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.